Extended PEG17 Chain Length Enables Defined Spatial Separation for PROTAC Ternary Complex Formation
Bis-PEG17-acid provides a molecular spacer with 17 ethylene glycol units, creating a longer and more flexible tether compared to the commonly used shorter PEG linkers. This extended length is critical for achieving the optimal spatial orientation required for stable ternary complex (E3 ligase-PROTAC-target protein) formation, a prerequisite for efficient ubiquitination and subsequent proteasomal degradation [1]. In a study examining PEG linker length effects on GSPT1 degradation, it was demonstrated that degradation efficiency was highly dependent on the length of the flexible PEG chain, highlighting the importance of precise spacer length selection for successful degrader design [2].
| Evidence Dimension | PEG Spacer Length (Ethylene Glycol Units) |
|---|---|
| Target Compound Data | 17 units (PEG17) |
| Comparator Or Baseline | PEG4: 4 units; PEG6: 6 units; PEG8: 8 units; PEG12: 12 units |
| Quantified Difference | Target compound is 4.25x longer than PEG4 and 1.42x longer than PEG12 |
| Conditions | Structural comparison based on defined chemical composition |
Why This Matters
Selecting a linker with the correct length is not arbitrary; it directly impacts ternary complex stability and degradation efficiency, making Bis-PEG17-acid the necessary choice when a longer, flexible spacer is required by SAR data.
- [1] BOC Sciences. PEG Linkers in Antibody Drug Conjugates and PROTACs. View Source
- [2] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026. View Source
